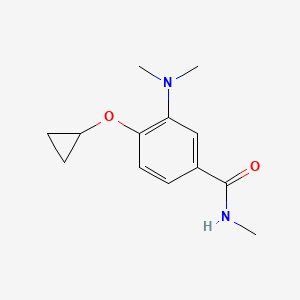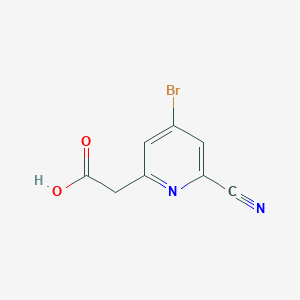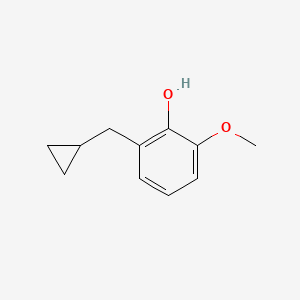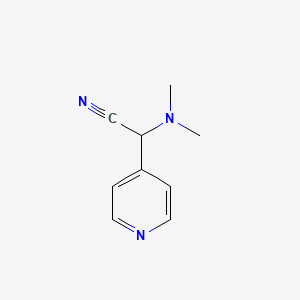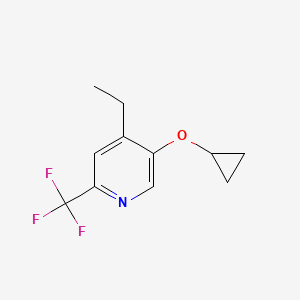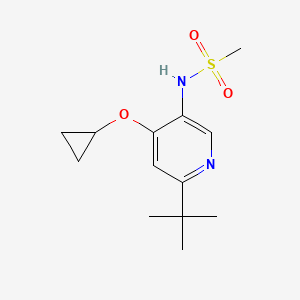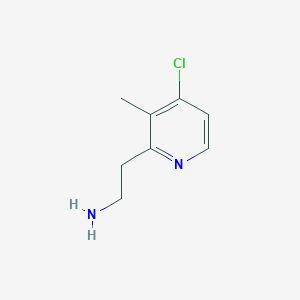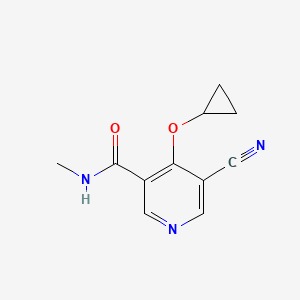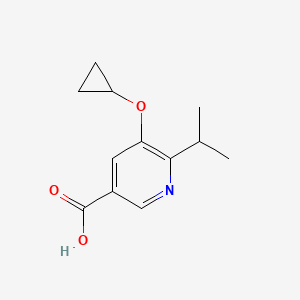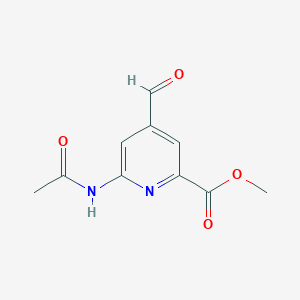
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate is a complex organic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-amino-4-formylpyridine-2-carboxylic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted amides .
Applications De Recherche Scientifique
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with functional groups such as formyl, acetylamino, and carboxylate groups . Examples include:
- 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid
- Methyl 4-formylpyridine-2-carboxylate
- 6-Amino-4-formylpyridine-2-carboxylate
Uniqueness
Methyl 6-(acetylamino)-4-formylpyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
methyl 6-acetamido-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-4-7(5-13)3-8(12-9)10(15)16-2/h3-5H,1-2H3,(H,11,12,14) |
Clé InChI |
DBJUZNBMHLKVHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


